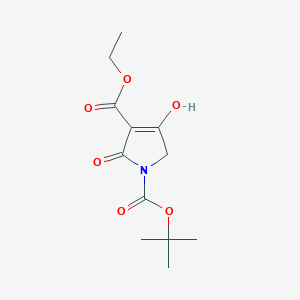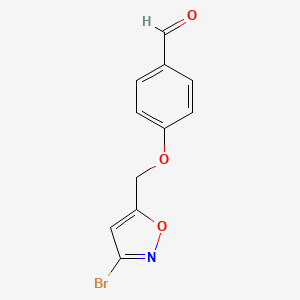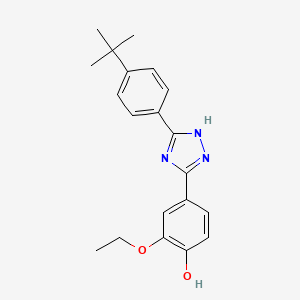
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and an ethoxyphenol moiety
Méthodes De Préparation
The synthesis of 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Industrial production methods may involve large-scale reactions using similar catalytic processes but optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides
Applications De Recherche Scientifique
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The triazole ring and phenolic hydroxyl group are key functional groups that contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol include:
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group but lacking the triazole and ethoxyphenol moieties.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound with a tert-butyl group and a phenyl ring, used in targeted protein degradation.
4,4’-Di-tert-butylbiphenyl: A biphenyl compound with tert-butyl groups, used in various chemical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H23N3O2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C20H23N3O2/c1-5-25-17-12-14(8-11-16(17)24)19-21-18(22-23-19)13-6-9-15(10-7-13)20(2,3)4/h6-12,24H,5H2,1-4H3,(H,21,22,23) |
Clé InChI |
DYDWKAAUDMOPCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


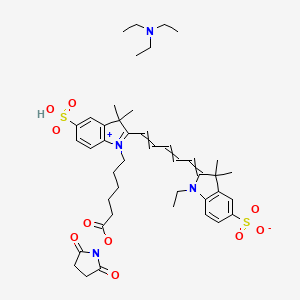
![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
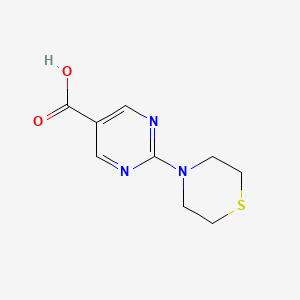
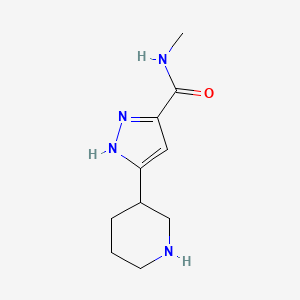

![7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B15056329.png)
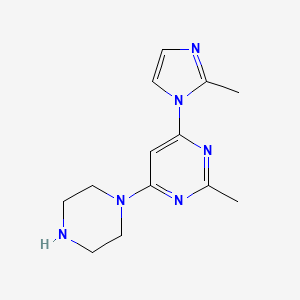
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

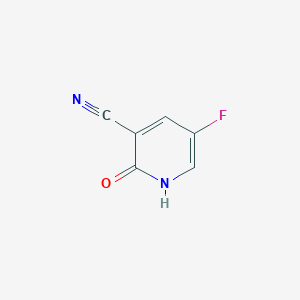
![2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)
